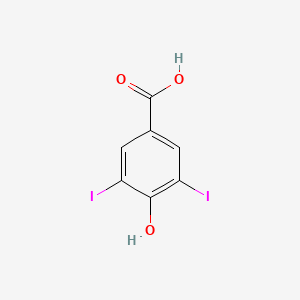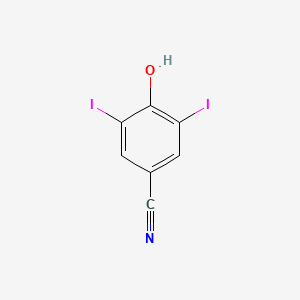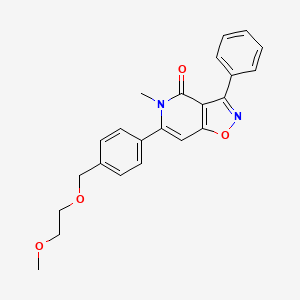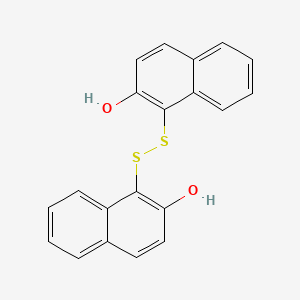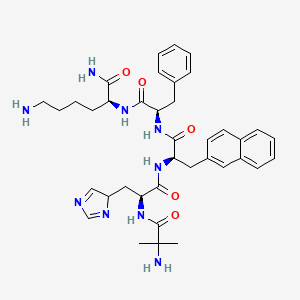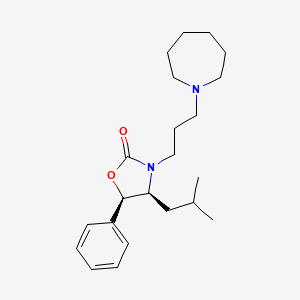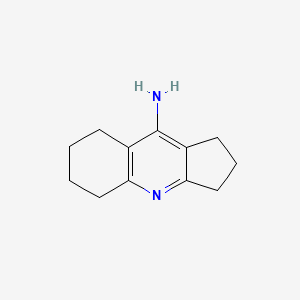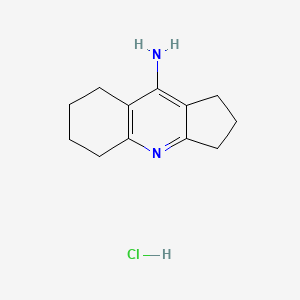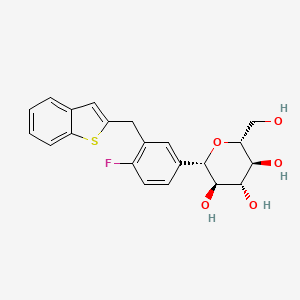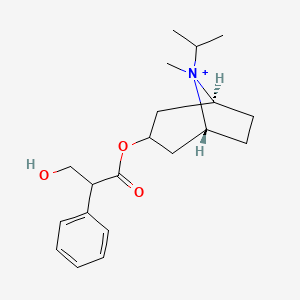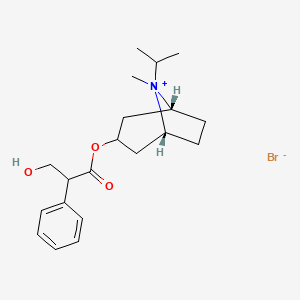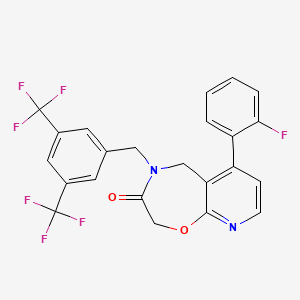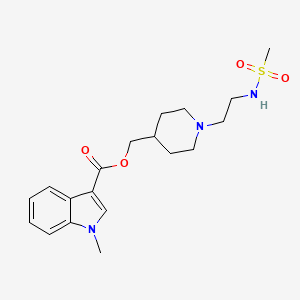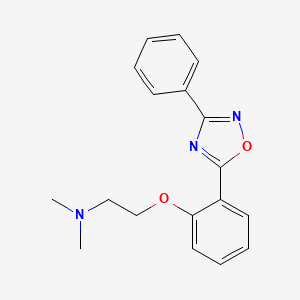
Irampanel
Overview
Description
Irampanel, also known by its code name BIIR-561, is a compound that acts as a dual noncompetitive antagonist of the AMPA receptor and a neuronal voltage-gated sodium channel blocker . It was initially developed by Boehringer Ingelheim for the treatment of acute stroke and cerebral ischemia, but it never completed clinical trials for these indications . This compound was also trialed for the treatment of epilepsy and pain, but these indications were abandoned, and the drug was ultimately never marketed .
Preparation Methods
The synthesis of Irampanel involves several steps, starting with the preparation of the oxadiazole ring. The synthetic route typically involves the reaction of a phenylhydrazine derivative with an appropriate carboxylic acid derivative to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process
Chemical Reactions Analysis
Irampanel undergoes several types of chemical reactions, including:
Scientific Research Applications
Mechanism of Action
Irampanel exerts its effects by acting as a dual noncompetitive antagonist of the AMPA receptor and a neuronal voltage-gated sodium channel blocker . The AMPA receptor is a type of ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system . By blocking this receptor, this compound reduces excitatory neurotransmission, which can help protect neurons from excitotoxicity . Additionally, by blocking voltage-gated sodium channels, this compound reduces neuronal excitability, further contributing to its neuroprotective effects .
Comparison with Similar Compounds
Irampanel is similar to other AMPA receptor antagonists and sodium channel blockers, such as Perampanel and Topiramate . this compound is unique in that it acts as a dual antagonist, targeting both the AMPA receptor and sodium channels . This dual mechanism of action distinguishes it from other compounds that typically target only one of these pathways .
Similar Compounds
Properties
CAS No. |
206260-33-5 |
|---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C18H19N3O2/c1-21(2)12-13-22-16-11-7-6-10-15(16)18-19-17(20-23-18)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
QZULPCPLWGCGSL-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Appearance |
Solid powder |
| 206260-33-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BIIR 561 CL BIIR-561CL dimethyl-(2-(2-(3-phenyl-(1,2,4)oxadiazol-5-yl)phenoxy)ethyl)amine hydrochloride irampanel |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
